molecular formula C13H9F3N4O4 B12443709 N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12443709
M. Wt: 342.23 g/mol
InChI Key: UJXAMIAHXSFKSP-UHFFFAOYSA-N
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Description

N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that features a pyrimidine ring substituted with a nitrophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 4-nitrobenzaldehyde and trifluoromethyl ketone.

    Substitution Reactions: The nitrophenyl and trifluoromethyl groups are introduced through substitution reactions. Common reagents for these reactions include nitrophenyl halides and trifluoromethylating agents.

    Glycine Addition: The final step involves the addition of glycine to the pyrimidine ring, which can be achieved through a nucleophilic substitution reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The nitrophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: Similar structure but with a fluorophenyl group instead of a nitrophenyl group.

    N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: Another similar compound with a fluorophenyl group.

Uniqueness

N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to the presence of both a nitrophenyl group and a trifluoromethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H9F3N4O4

Molecular Weight

342.23 g/mol

IUPAC Name

2-[[4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H9F3N4O4/c14-13(15,16)10-5-9(18-12(19-10)17-6-11(21)22)7-1-3-8(4-2-7)20(23)24/h1-5H,6H2,(H,21,22)(H,17,18,19)

InChI Key

UJXAMIAHXSFKSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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